1H-1,2,3-Triazole-4,5-dicarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2H-triazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANFNGOSJTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202093 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53817-16-6 | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53817-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole-4,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comparative Analysis of the Thermal Stability of 1H-1,2,3-Triazole-4,5-dicarbonitrile and 1,2,4-Triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Triazoles and Their Thermal Properties
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in a vast array of pharmacologically active agents and energetic materials.[1] Their utility stems from their unique electronic properties, capacity for hydrogen bonding, and metabolic stability. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, form the backbone of numerous antifungal, antiviral, and anticancer drugs.
The thermal stability of these compounds is a paramount consideration for drug development professionals and materials scientists. It dictates the feasibility of manufacturing processes, determines shelf-life and storage conditions, and is a critical safety parameter for energetic materials. Understanding the factors that influence the thermal decomposition of triazole derivatives is therefore essential for the rational design of new, stable, and effective molecules.
This guide focuses on a comparative assessment of two specific triazoles: the highly functionalized 1H-1,2,3-triazole-4,5-dicarbonitrile and the fundamental building block, 1,2,4-triazole.
Structural and Theoretical Considerations for Thermal Stability
The inherent thermal stability of a molecule is intrinsically linked to its chemical structure, including bond energies, aromaticity, and the nature of its substituents.
2.1. The Triazole Core:
The 1,2,3- and 1,2,4-triazole rings are aromatic systems, which contributes to their general stability. However, the arrangement of nitrogen atoms influences their electronic distribution and bond strengths. Theoretical studies have suggested that the 1,2,4-triazole isomer is inherently more stable than the 1,2,3-isomer due to a higher energy barrier for its primary decomposition pathway.
2.2. The Influence of Substituents:
Substituents on the triazole ring can significantly alter its thermal stability. Electron-withdrawing groups, such as the cyano (-CN) groups in this compound, can have a complex effect. On one hand, they can inductively stabilize the ring system. Conversely, they can also influence the decomposition mechanism by providing alternative fragmentation pathways.
In contrast, electron-donating groups, such as amino (-NH2) groups, have been shown to enhance thermal stability, often attributed to their ability to participate in stabilizing intermolecular hydrogen bonding networks.[2]
Comparative Thermal Analysis: Insights from Derivatives
Direct, quantitative thermal analysis data (TGA/DSC) for this compound is not extensively reported in the public domain. However, studies on its synthesis and the thermal behavior of its derivatives provide valuable insights.
3.1. This compound (DCT):
The synthesis of 4,5-dicyano-2H-1,2,3-triazole (an isomer of the target compound) has been reported, with one study noting its thermal stability was investigated by TG-DSC, though the specific data was not provided.[3] Research on metal salts of the 4,5-dicyano-2H-1,2,3-triazole anion has demonstrated "excellent thermal stabilities up to above 350 °C" as determined by DSC.[4] While this data pertains to the salts, it suggests a thermally robust parent heterocyclic core. Furthermore, a study on various derivatives of 4,5-dicyano-1,2,3-triazole reported a wide range of exothermic decomposition temperatures, from 256 °C to 421 °C, indicating the high thermal stability of the dicyanotriazole scaffold.[5]
3.2. 1,2,4-Triazole:
For the unsubstituted 1,2,4-triazole, direct TGA/DSC data is also not abundantly available. However, analysis of its derivatives provides a basis for estimation. For instance, 3-amino-1,2,4-triazole has an onset of decomposition at 168 °C with a decomposition peak at 223 °C.[2] Energetic derivatives of 1,2,4-triazole have been reported with exothermic decomposition peaks at 217 °C and 349 °C for different substituted compounds.[6] A TGA thermogram of 1,2,4-triazole has shown two endothermic events at 121.98°C and 210.42°C, which may correspond to melting and subsequent decomposition.
3.3. Comparative Summary and Discussion:
Based on the available data for their derivatives, it is reasonable to infer that This compound likely possesses a higher thermal stability than the parent 1,2,4-triazole . The high decomposition temperatures reported for various derivatives of 4,5-dicyano-1,2,3-triazole, some exceeding 350-400 °C, point to a very stable core structure.[4][5] In contrast, the decomposition of 1,2,4-triazole and its less substituted derivatives appears to occur at lower temperatures, generally in the range of 200-250 °C.[2]
The presence of the two electron-withdrawing cyano groups in this compound likely plays a significant role in its enhanced thermal stability. These groups can increase the bond dissociation energies within the heterocyclic ring, making it more resistant to thermal degradation.
Table 1: Reported Thermal Decomposition Data for Triazole Derivatives
| Compound | Method | Decomposition Temperature (°C) | Reference |
| Metal Salts of 4,5-dicyano-2H-1,2,3-triazole | DSC | > 350 | [4] |
| Derivatives of 4,5-dicyano-1,2,3-triazole | DSC | 256 - 421 | [5] |
| 3-Amino-1,2,4-triazole | TGA/DTG | Onset: 168, Peak: 223 | [2] |
| N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole | DTA | 217 | [6] |
| N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole | DTA | 349 | [6] |
Experimental Protocols for Thermal Analysis
To ensure the generation of accurate and reproducible data, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.
4.1. Thermogravimetric Analysis (TGA):
Objective: To determine the thermal stability and decomposition profile of the triazole compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
-
4.2. Differential Scanning Calorimetry (DSC):
Objective: To determine the melting point, decomposition temperature, and enthalpy of thermal transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium for temperature and enthalpy).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the peak temperatures of endothermic (melting) and exothermic (decomposition) events.
-
Calculate the enthalpy of transitions by integrating the area under the respective peaks.
-
Diagram 1: Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of triazole compounds using TGA and DSC.
Molecular Structures and Logical Relationships
Diagram 2: Chemical Structures
Caption: Key factors influencing the thermal stability of triazole derivatives.
Conclusion
While direct comparative thermal analysis data for this compound and 1,2,4-triazole is limited, a comprehensive review of the available literature on their derivatives strongly suggests that the dicyano-substituted 1,2,3-triazole possesses superior thermal stability. This is likely attributable to the stabilizing effect of the electron-withdrawing cyano groups on the triazole ring. For researchers and professionals in drug development and materials science, this inferred higher stability of the this compound scaffold makes it an attractive candidate for applications requiring robust thermal properties. Further direct experimental investigation is warranted to definitively quantify the thermal decomposition profiles of these two important heterocyclic compounds.
References
- (Reference to a general organic or medicinal chemistry textbook discussing heterocycles - not available
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. [Link]
- (Reference discussing the synthesis and applications of triazoles - not available
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. [Link]
- (Reference providing a general overview of thermal analysis techniques - not available
-
Thermal decomposition studies on energetic triazole derivatives. (n.d.). FAO AGRIS. [Link]
-
4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. (2021). PMC. [Link]
-
Metal salts of the 4,5-dicyano-2H-1,2,3-triazole anion ([C4N5]-). (2012). PubMed. [Link]
- (Reference detailing the synthesis of 1,2,4-triazole - not available
- (Reference detailing the synthesis of this compound - not available
- (Reference providing a TGA thermogram of 1,2,4-triazole - not available
-
Synthesis and performance of 4, 5-dicyano- 2H-1, 2, 3-triazole. (n.d.). ResearchGate. [Link]
Sources
- 1. Review on Energetic Compounds Based on Triazoles [energetic-materials.org.cn]
- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal salts of the 4,5-dicyano-2H-1,2,3-triazole anion ([C4N5]-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
An In-depth Technical Guide on the Tautomeric Equilibrium of 1H- and 2H-1,2,3-Triazole-4,5-dicarbonitrile
Abstract
This technical guide provides a comprehensive examination of the annular prototropic tautomerism of 1H- and 2H-1,2,3-triazole-4,5-dicarbonitrile. This molecule, featuring a heterocyclic core with electron-withdrawing dinitrile substitution, presents a compelling case study in tautomeric equilibria. This document will delve into the synthesis, structural elucidation, and the dynamic interplay between the 1H- and 2H-tautomers. We will explore the theoretical underpinnings of this equilibrium, present robust experimental protocols for its characterization, and offer insights into the factors governing tautomer preference. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the chemistry of nitrogen-rich heterocycles.
Introduction: The Significance of Tautomerism in 1,2,3-Triazoles
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its remarkable stability and its capacity to engage in hydrogen bonding and dipolar interactions.[1][2] A fundamental characteristic of N-unsubstituted 1,2,3-triazoles is the phenomenon of annular prototropic tautomerism, where a proton migrates between the nitrogen atoms of the ring, leading to a dynamic equilibrium between different isomeric forms.[3] In the case of asymmetrically substituted 1,2,3-triazoles, this can result in the co-existence of 1H-, 2H-, and 3H-tautomers.
The position of this equilibrium is not static; it is delicately influenced by a myriad of factors including the electronic nature of substituents, solvent polarity, temperature, and the physical state of the compound.[4][5][6] Each tautomer possesses a unique set of physicochemical properties, such as dipole moment, acidity, basicity, and hydrogen bonding capabilities. These differences can profoundly impact a molecule's biological activity, reactivity, and material properties. Consequently, a thorough understanding and precise characterization of the tautomeric landscape are indispensable for the rational design of novel therapeutics and functional materials.
This guide focuses specifically on 1,2,3-triazole-4,5-dicarbonitrile, a molecule where the triazole ring is symmetrically substituted with two potent electron-withdrawing cyano groups.[7] This substitution pattern simplifies the tautomeric system to two predominant forms: the 1H- and 2H-tautomers.
Theoretical Framework and Tautomer Stability
The relative stability of the 1H- and 2H-tautomers of 1,2,3-triazole-4,5-dicarbonitrile is a subject of both experimental investigation and theoretical prediction. Generally, for the parent 1,2,3-triazole, the 2H-tautomer is found to be more stable, particularly in the gas phase and in non-polar solvents.[8][9][10][11] This preference is often attributed to factors such as lone-pair repulsion between adjacent nitrogen atoms in the 1H-form.[4]
However, the introduction of substituents can significantly alter this landscape.[12] The two cyano groups in 1,2,3-triazole-4,5-dicarbonitrile exert a strong electron-withdrawing effect, which influences the electron density distribution within the triazole ring and, consequently, the acidity of the N-H protons and the overall stability of each tautomer.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have emerged as powerful tools for predicting the relative energies of tautomers and providing insights into the transition states for their interconversion.[1][12] Such computational studies consistently show that for many substituted 1,2,3-triazoles, the 2H-tautomer is energetically favored.[4][13]
Synthesis and Structural Elucidation
The synthesis of 1,2,3-triazole-4,5-dicarbonitrile is typically achieved through the cyclization of diaminomaleonitrile, a readily available precursor.[14] This method provides a direct route to the dicyano-substituted triazole core.
The definitive characterization of the tautomeric forms of 1,2,3-triazole-4,5-dicarbonitrile relies on a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[8][9][15] The 1H and 13C chemical shifts are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of the 1H- and 2H-tautomers. In a dynamic equilibrium, the observed NMR signals may be a population-weighted average of the individual tautomers if the rate of interconversion is fast on the NMR timescale. In such cases, variable-temperature NMR studies can be employed to slow down the exchange process and resolve the signals of the individual tautomers.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[16] This technique allows for the precise determination of bond lengths, bond angles, and the location of the proton on the triazole ring, thereby definitively identifying the tautomeric form present in the crystal lattice. It is important to note that the tautomer observed in the solid state may not be the most abundant tautomer in solution.
Experimental Protocols
Synthesis of 1,2,3-Triazole-4,5-dicarbonitrile
A robust method for the synthesis of 1,2,3-triazole-4,5-dicarbonitrile involves the diazotization of diaminomaleonitrile.[14]
Materials:
-
Diaminomaleonitrile
-
Sodium nitrite
-
Hydrochloric acid
-
Distilled water
-
Ice
Procedure:
-
Dissolve diaminomaleonitrile in a suitable aqueous acidic solution (e.g., dilute hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution of diaminomaleonitrile, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified period to ensure complete diazotization and cyclization.
-
The resulting precipitate of 1,2,3-triazole-4,5-dicarbonitrile is collected by filtration, washed with cold water, and dried under vacuum.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[15]
Sample Preparation:
-
Dissolve a known quantity of 1,2,3-triazole-4,5-dicarbonitrile in various deuterated solvents (e.g., DMSO-d6, CDCl3, Acetone-d6) to investigate solvent effects on the tautomeric equilibrium.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra at room temperature.
-
If peak broadening or coalescence is observed, perform variable-temperature NMR experiments to resolve the signals of the individual tautomers.
Visualization of Tautomeric Equilibrium and Experimental Workflow
Caption: Prototropic tautomerism in 1,2,3-triazole-4,5-dicarbonitrile.
Caption: Workflow for the study of tautomeric equilibrium.
Data Summary
The following table summarizes the expected influence of various factors on the tautomeric equilibrium of 1,2,3-triazole-4,5-dicarbonitrile, based on established principles for 1,2,3-triazoles.
| Factor | Expected Influence on Equilibrium (1H <=> 2H) | Rationale |
| Solvent Polarity | Increased polarity favors the 1H-tautomer | The 1H-tautomer generally possesses a larger dipole moment and is better solvated by polar solvents.[5][6] |
| Temperature | Higher temperatures may shift the equilibrium towards the less stable tautomer | The population of higher energy states increases with temperature according to the Boltzmann distribution. |
| Physical State | The solid state may favor a single tautomer due to crystal packing forces | The tautomer that forms the most stable crystal lattice will be preferentially observed.[16] |
| Substituent Effects | The electron-withdrawing cyano groups are expected to influence the pKa of the N-H protons and the overall electron distribution, likely favoring the 2H-tautomer . | Electron-withdrawing groups can stabilize the 2H-form through inductive and resonance effects.[4][12] |
Conclusion
The tautomeric equilibrium of 1H- and 2H-1,2,3-triazole-4,5-dicarbonitrile represents a fascinating interplay of structural and environmental factors. While theoretical considerations and studies on analogous systems suggest a preference for the 2H-tautomer, a definitive understanding necessitates a multi-faceted approach combining synthesis, advanced spectroscopic characterization, and computational modeling. The protocols and insights provided in this guide offer a robust framework for researchers to explore this dynamic system, ultimately enabling the rational design and application of this important class of nitrogen-rich heterocyclic compounds.
References
-
Ozimiński, W. P., & Dobrowolski, J. C. (2003). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM, 637(1-3), 157-164. [Link]
-
Krivdin, L. B., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]
-
Krivdin, L. B., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]
-
Albert, A. (1969). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1020-1022. [Link]
-
de Oliveira, B. G., & de Oliveira, L. A. (2015). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 26(11), 2213-2234. [Link]
-
de Oliveira, B. G., & de Oliveira, L. A. (2015). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 26(11), 2213-2234. [Link]
-
Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084307. [Link]
-
Schleyer, P. v. R., et al. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(15), 154301. [Link]
-
Khomenko, D. M., et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[8][10][12]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 58(4), 295-310. [Link]
-
Onysko, M. Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1919-1930. [Link]
-
Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084307. [Link]
-
ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]
-
Al-Masoudi, N. A., et al. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]
-
Mukherjee, N., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry. [Link]
-
Wikipedia. (2023, November 29). 1,2,3-Triazole. [Link]
-
Bellagamba, M., et al. (2013). Tautomerism in liquid 1,2,3-triazole: a combined Energy-Dispersive X-Ray Diffraction, Molecular Dynamics and FTIR study. arXiv preprint arXiv:1301.4355. [Link]
-
Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical and Pharmaceutical Bulletin, 23(5), 955-962. [Link]
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. [Link]
-
Shingate, B. B., et al. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Der Pharma Chemica, 8(1), 446-460. [Link]
-
SpectraBase. (n.d.). 1,2,3-Triazole - Optional[1H NMR] - Spectrum. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved February 23, 2026, from [Link]
-
Zhang, J., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6806. [Link]
-
da Silva, J. G., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. International Journal of Corrosion, 2019, 5143102. [Link]
-
Sadowska, K., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1916. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved February 23, 2026, from [Link]
-
Toernkvist, C., et al. (1990). Tautomerism of 1,2,3 - and 1,2,4-Triazole in The Gas Phase and in Aqueous Solution. The Journal of Physical Chemistry, 94(13), 5469-5474. [Link]
-
Sravya, G., & Shylaja, M. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-3. [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and performance of 4, 5-dicyano- 2H-1, 2, 3-triazole. Retrieved February 23, 2026, from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 53817-16-6: this compound [cymitquimica.com]
- 8. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Physicochemical Handling of 1H-1,2,3-Triazole-4,5-dicarbonitrile
Executive Summary
1H-1,2,3-Triazole-4,5-dicarbonitrile (CAS: 53817-16-6), often abbreviated as DCT or TDC , is a highly specialized heterocyclic building block used in energetic materials, coordination chemistry, and electrolyte systems.[1][2] Its solubility profile is governed by a single, critical physicochemical feature: extreme acidity for a neutral organic molecule (pKa
Unlike standard drug-like heterocycles, DCT behaves more like a mineral acid in solution.[1][2][3] It readily donates its proton to basic polar solvents (DMSO, DMF, Pyridine) and acts as a potent hydrogen bond donor in protic solvents (Methanol, Water).[2] This guide details the solvation mechanisms, compatibility matrices, and purification workflows required to handle DCT effectively.[2]
Part 1: Molecular Architecture & Physicochemical Basis[1][2][3]
To master the solubility of DCT, one must understand the electronic push-pull mechanism destabilizing the N-H bond.[2][3]
The Acidity Driver
The triazole ring is already electron-deficient.[1][2][3] The addition of two cyano (-C≡N) groups at positions 4 and 5 exerts a massive electron-withdrawing inductive (-I) and mesomeric (-M) effect.
-
Result: The electron density is pulled away from the ring nitrogens.[2][3]
-
Consequence: The proton on N1 becomes highly labile to stabilize the resulting aromatic anion (
).[2][3] -
pKa Context: With a pKa of 2.53 , DCT is significantly more acidic than acetic acid (4.[2][3]76) and comparable to chloroacetic acid.[2][3]
Solvation Mechanism
Solubility is not achieved through simple "like-dissolves-like" Van der Waals interactions, but through Proton Transfer and Hydrogen Bond Networking .[1][2][3]
Figure 1: In high-dielectric basic solvents like DMSO, DCT undergoes spontaneous ionization, significantly enhancing solubility.[2]
Part 2: Solvent Compatibility Matrix[1][2]
The following data aggregates solubility behaviors based on polarity and H-bond acceptor capability.
Table 1: Solubility Profile in Organic Solvents[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism | Operational Notes |
| Polar Aprotic (Basic) | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Deprotonation / Ionization | Exothermic. Solution becomes acidic.[1] Can corrode metal needles over time.[2][3] |
| Polar Aprotic (Neutral) | Acetonitrile (MeCN), Acetone | High | Dipole-Dipole + H-Bonding | Good for recrystallization.[1] Evaporation yields neutral DCT.[2][3] |
| Protic | Methanol, Ethanol, Water | Moderate to High | H-Bond Networking | Solubility increases with pH.[1][2] In water, |
| Ethers | THF, Diethyl Ether, Dioxane | Moderate | H-Bond Acceptor (Ether O) | Excellent for extraction from acidic aqueous layers.[2] |
| Non-Polar | Hexane, Toluene, Chloroform | Insoluble/Trace | None | Used as anti-solvents to force precipitation.[2] |
Part 3: Experimental Protocols
Protocol: Solubility Determination (Gravimetric Saturation)
Standard visual solubility tests fail for DCT because of its tendency to form supersaturated solutions or oils.[2]
-
Preparation: Weigh 100 mg of DCT into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If solid remains, sonicate at 25°C for 5 minutes.
-
Verification:
-
If solution is clear: Calculate solubility (
).[2][3] -
If solid persists: Centrifuge (5000 rpm, 3 min). Analyze supernatant via HPLC (C18 column, Acidic Mobile Phase: Water/MeCN + 0.1% TFA).
-
Note: Do not use basic mobile phases (e.g., Ammonium Acetate) without buffering, as the peak shape will distort due to ionization.[2]
-
Protocol: The "Acid-Base Swing" Purification
Because DCT is a strong acid, it can be purified using its reversible ionization properties.[1][2][3] This is superior to standard silica chromatography, which often causes streaking.[2][3]
Figure 2: Purification workflow leveraging the pKa 2.53 property to separate DCT from non-acidic impurities.[1]
Part 4: Thermodynamics & Stability Risks[1][3]
Hydrolysis Warning
While DCT is stable in pure organic solvents, the combination of Water + Heat is destructive.[1][2][3]
-
Pathway: The nitrile groups (-CN) are susceptible to hydrolysis.[1][2][3]
-
Reaction:
.[1][2][3] -
Impact: In wet DMSO or alcohols, prolonged heating (>60°C) will convert DCT into 1H-1,2,3-triazole-4,5-dicarboxylic acid.
-
Prevention: Always use anhydrous solvents (molecular sieves 4Å) for stock solutions intended for long-term storage.[2][3]
Metal Coordination
DCT is a potent ligand.[1][2][3]
-
Risk: It will leach metal ions from stainless steel spatulas or needles if left in contact with solution for extended periods (hours).[1][2][3]
-
Observation: Solutions may turn slight yellow/orange due to metal-complex formation.[2][3]
Part 5: Applications & Handling[1][2][3]
Electrolyte Precursor
In lithium-ion battery research, DCT is often neutralized with Lithium Carbonate (
-
Solubility Shift: The Li-salt is highly soluble in carbonate solvents (EC/DMC) where the neutral protonated DCT is less stable/soluble.[1][2][3]
Energetic Materials
DCT is a precursor for high-nitrogen energetic compounds.[1][2][3] When synthesizing these derivatives:
-
Safety: Avoid contact with strong reducing agents (hydrazines) in concentrated forms without cooling, as the nitrile reduction can be exothermic.[2][3]
References
-
Thieme Connect (Science of Synthesis). Product Class 13: 1,2,3-Triazoles.[1][2][3] (Identifies pKa of this compound as 2.53).
-
National Institutes of Health (PubMed). Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts.[2] (Details synthesis and salt formation).
-
MDPI (Molecules). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds.[1][2][4] (Discusses synthesis from DAMN and extraction protocols).
-
American Chemical Society (Inorganic Chemistry). Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole.[2] (Crystallographic data and handling).[2][3][5][6][7] [2]
Sources
- 1. CAS 53817-16-6: this compound [cymitquimica.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
High-Purity Synthesis of 1H-1,2,3-Triazole-4,5-dicarbonitrile from Diaminomaleodinitrile (DAMN)
Abstract
This application note details an optimized, scalable protocol for the synthesis of 1H-1,2,3-Triazole-4,5-dicarbonitrile (TDC) via the diazotization of diaminomaleodinitrile (DAMN) . TDC is a critical heterocyclic intermediate used in the development of high-energy density materials (HEDMs), antiviral pharmaceuticals, and metal-organic frameworks (MOFs). This guide addresses common synthetic pitfalls—specifically diazonium instability and purification losses—providing a robust methodology that ensures high yield (>85%) and purity suitable for downstream pharmaceutical or materials science applications.
Introduction & Mechanistic Rationale
The Chemistry of DAMN Cyclization
The conversion of DAMN to TDC is a classic diazotization-cyclization sequence. Unlike standard aromatic amines that form stable diazonium salts which are then coupled or hydrolyzed, DAMN possesses a cis-ene-1,2-diamine structure. Upon mono-diazotization, the proximity of the second amino group facilitates an immediate intramolecular nucleophilic attack on the diazonium nitrogen, closing the ring to form the triazole.
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of a nitrosonium ion (
Figure 1: Mechanistic pathway from DAMN to TDC. The mono-diazotization triggers spontaneous ring closure.
Critical Process Parameters (CPP)
To achieve reproducible results, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | Crucial. The diazonium intermediate is thermally unstable. Higher temperatures lead to decomposition (evolution of | |
| Acid Stoichiometry | Excess (2.5 - 3.0 eq) | Strong acidic conditions (pH < 1) are required to generate the nitrosonium electrophile and prevent the formation of triazenes (coupling of diazonium with unreacted amine). |
| Addition Rate | Slow / Dropwise | Rapid addition of nitrite causes local overheating and excess nitrous acid, which can lead to oxidative decomposition of the starting material. |
| Reaction Time | 30–60 min post-addition | The cyclization is rapid. Extended stirring is unnecessary and may promote hydrolysis of the nitrile groups to carboxylic acids. |
Optimized Experimental Protocol
Materials
-
Precursor: Diaminomaleodinitrile (DAMN) (98%+)
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid (37%) or Sulfuric Acid ( , 2M) -
Solvents: Deionized Water, Diethyl Ether or Ethyl Acetate (for extraction)
-
Safety: Fume hood, nitrile gloves, eye protection. Warning: Cyanide-containing compounds can release HCN under extreme conditions; handle with care.
Step-by-Step Methodology
Phase 1: Preparation and Diazotization[1]
-
Slurry Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 10.8 g (0.1 mol) of DAMN in 100 mL of 2M sulfuric acid (or dilute HCl).
-
Note: DAMN has low solubility in water; a fine suspension is normal.
-
-
Cooling: Place the flask in an ice/salt bath. Cool the suspension to
. -
Nitrite Solution: Dissolve 7.6 g (0.11 mol, 1.1 eq) of sodium nitrite in 20 mL of water . Chill this solution on ice.
-
Controlled Addition: Add the cold sodium nitrite solution dropwise to the DAMN suspension over 20–30 minutes.
-
Checkpoint: Monitor internal temperature strictly. Do not allow it to exceed
.[2] -
Observation: The yellow/orange suspension of DAMN will gradually clear or turn slightly darker as the soluble triazole forms.
-
Phase 2: Reaction and Verification
-
Digestion: After addition is complete, stir the mixture at
for an additional 45 minutes. -
Endpoint Verification: Test a drop of the reaction mixture on Starch-Iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (required to ensure full conversion).
-
Correction: If no color change occurs, add small aliquots of
until a positive test is sustained.
-
-
Quenching: If a large excess of nitrite remains (dark black paper instantly), add small amounts of urea or sulfamic acid to quench the excess nitrous acid.
Phase 3: Isolation and Purification
The product is highly acidic (
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel. Extract with Ethyl Acetate or Diethyl Ether (3 x 100 mL) .
-
Why: The triazole partitions efficiently into the organic phase from the highly acidic aqueous phase.
-
-
Drying: Combine organic layers, dry over anhydrous Magnesium Sulfate (
), and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap,
bath). -
Crystallization: The residue is typically a solid. Recrystallize from a minimum amount of boiling water or a water/ethanol mixture to obtain pure white to off-white crystals.
Figure 2: Operational workflow for the synthesis and isolation of TDC.
Characterization & Quality Control
To validate the synthesis, compare your product against these standard markers.
| Method | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Yellowing indicates impurities (likely unreacted DAMN or diazo-coupling byproducts). |
| Melting Point | Sharp melting point indicates high purity. | |
| IR Spectroscopy | Distinct nitrile stretch. Absence of primary amine peaks ( | |
| 1H NMR | Broad singlet | The molecule has no C-H protons. Only the acidic N-H proton is visible, often broad or invisible in protic solvents. |
| 13C NMR | Two signals | One for the nitrile carbons ( |
Safety and Handling Guidelines
Cyanide/Nitrile Hazards
While TDC is stable, the starting material (DAMN) and the product are nitriles.
-
Risk: Ingestion or contact with strong oxidizers.
-
Mitigation: Never mix acidic waste streams with basic waste streams if cyanide hydrolysis is suspected (though TDC is stable in acid).
Diazonium Intermediates
-
Risk: Dry diazonium salts are shock-sensitive explosives.
-
Control: In this protocol, the diazonium species is transient and cyclizes immediately in solution. Do not let the reaction mixture dry out before the extraction step is complete and the species is converted.
Acidity
-
Risk: The product is a strong acid (comparable to mineral acids).
-
Control: Handle solid product with gloves; avoid inhalation of dust.
References
-
Bredereck, H., & Schmötzer, G. (1956). Synthesen in der heterocyclischen Reihe, I. Mitteil.: 4.5-Dicyan-v-triazol. Justus Liebigs Annalen der Chemie.
-
Li, W., et al. (2021).[3][4] 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds.[4] Molecules, 26(21), 6735.[4]
-
Rothgery, E. F. (2004). Hydrazine derivatives of 4,5-dicyano-1,2,3-triazole.[3] United States Patent 4236014.
Sources
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,5-Dicyano-1,2,3-Triazole as a Proton Transport Facilitator in PEM Fuel Cells
Introduction: The Challenge of High-Temperature Proton Conduction
Proton Exchange Membrane (PEM) fuel cells are a cornerstone of clean energy technology. However, their performance is often limited by the operational temperature. Conventional perfluorosulfonic acid membranes, such as Nafion, rely on high water content for efficient proton transport.[1] This dependency restricts the operating temperature to below 100°C to prevent membrane dehydration, which leads to a significant drop in proton conductivity.[1][2] Operation at higher temperatures (>100°C) is highly desirable as it offers several advantages, including enhanced reaction kinetics, improved tolerance to fuel impurities like carbon monoxide, and simplified water and thermal management.[2]
To overcome this limitation, research has focused on developing materials that can facilitate proton transport under low-humidity or anhydrous conditions. Nitrogen-rich heterocyclic compounds, such as triazoles, have emerged as promising candidates.[2] These molecules can form extensive hydrogen-bonded networks, creating pathways for proton hopping, a mechanism analogous to the Grotthus mechanism in water. This application note provides a comprehensive guide to the use of 4,5-dicyano-1,2,3-triazole (DCTz) as a proton transport facilitator in PEM fuel cells, detailing its synthesis, incorporation into a polymer matrix, and the characterization of the resulting membrane.
Scientific Rationale: Why 4,5-Dicyano-1,2,3-Triazole?
4,5-dicyano-1,2,3-triazole (DCTz) is a crystalline compound with several properties that make it an excellent proton transport facilitator:
-
High Acidity: The N-H proton in DCTz is highly acidic, with a 1 wt% aqueous solution having a pH of approximately 2.[2] This facilitates proton donation to the hydrogen-bonded network.
-
Proton Hopping Mechanism: DCTz molecules can form a network that supports proton transport through intermolecular hydrogen bonding.[2] This allows for efficient proton conduction even in the absence of water.
-
Thermal Stability: DCTz is thermally stable at temperatures above 100°C, making it suitable for high-temperature PEM fuel cells.
-
Electrochemical Stability: It is electrochemically stable within the potential window of fuel cell operation and does not significantly poison the platinum catalyst.[2]
The proton transport mechanism in a DCTz-facilitated membrane is visualized in the following diagram:
Caption: Proton hopping mechanism in a DCTz network.
Experimental Protocols
Part 1: Synthesis of 4,5-Dicyano-1,2,3-Triazole (DCTz)
This protocol is adapted from established literature procedures for the cyclization of diaminomaleonitrile.[3][4][5]
Materials:
-
Diaminomaleonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Acetic acid, glacial
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve a specific amount of diaminomaleonitrile in a mixture of 1M HCl and glacial acetic acid. The exact amounts should be determined based on the desired scale of the reaction, maintaining a molar excess of the acids.
-
Cooling: Place the beaker in an ice bath and stir the solution until the temperature reaches 0-5°C.
-
Diazotization: While maintaining the temperature below 5°C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred diaminomaleonitrile solution. The molar ratio of sodium nitrite to diaminomaleonitrile should be approximately 1:1.
-
Reaction: Continue stirring the reaction mixture in the ice bath for at least 2 hours. The solution may change color, and a precipitate may form.
-
Isolation of the Product: After the reaction is complete, collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted salts and acids.
-
Drying: Dry the product, 4,5-dicyano-1,2,3-triazole, in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization:
-
Confirm the structure of the synthesized DCTz using Fourier-transform infrared (FTIR) spectroscopy, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the melting point and compare it to the literature value (147-150°C).[2]
Part 2: Fabrication of DCTz/Polyacrylonitrile (PAN) Composite Membrane
This protocol describes the solution casting method for preparing a self-supporting composite membrane.[2]
Materials:
-
Synthesized 4,5-dicyano-1,2,3-triazole (DCTz)
-
Polyacrylonitrile (PAN)
-
N,N-Dimethylformamide (DMF)
-
Glass petri dish or a flat glass plate
-
Doctor blade or casting knife
-
Hot plate or oven
Procedure:
-
Preparation of the Casting Solution:
-
Dissolve a specific weight of PAN in DMF with stirring. The concentration of PAN will affect the viscosity of the solution and the final membrane thickness. A typical starting point is 10-15 wt% PAN.
-
Once the PAN is fully dissolved, add the desired amount of DCTz to the solution. The loading of DCTz can be varied, for example, as a molar percentage with respect to the PAN repeat units.[2] Stir until the DCTz is completely dissolved.
-
-
Casting the Membrane:
-
Place the glass petri dish or plate on a level surface.
-
Pour the DCTz/PAN solution onto the glass substrate.
-
Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness.
-
-
Solvent Evaporation and Drying:
-
Transfer the cast membrane to an oven.
-
Dry the membrane at a temperature of 80-100°C for several hours to remove the DMF solvent.
-
After the initial drying, further dry the membrane under vacuum at a slightly elevated temperature to ensure complete removal of any residual solvent.
-
-
Membrane Detachment:
-
Carefully peel the dried membrane from the glass substrate.
-
Workflow for Membrane Fabrication:
Caption: Solution casting workflow for DCTz/PAN membranes.
Part 3: Characterization of the Composite Membrane
A. Proton Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: Cut a rectangular piece of the DCTz/PAN composite membrane.
-
Cell Assembly: Place the membrane between two stainless steel or platinum blocking electrodes in a two-probe conductivity cell.
-
Environmental Control: Place the cell in a temperature and humidity-controlled chamber. For anhydrous measurements, purge the chamber with dry nitrogen gas.
-
EIS Measurement:
-
Connect the cell to a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data as a Nyquist plot.
-
-
Data Analysis:
-
The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the membrane and A is the electrode area.
-
B. Fuel Cell Performance Evaluation
-
Membrane Electrode Assembly (MEA) Fabrication:
-
Prepare catalyst inks by mixing a platinum-on-carbon (Pt/C) catalyst with a suitable ionomer (e.g., Nafion®) and solvents.
-
Apply the catalyst ink to both sides of the DCTz/PAN composite membrane to form the anode and cathode.
-
Hot-press the catalyzed membrane between two gas diffusion layers (GDLs) to form the MEA.
-
-
Single Cell Assembly:
-
Install the MEA into a single-cell fuel cell test fixture with flow field plates.
-
-
Fuel Cell Testing:
-
Connect the fuel cell to a test station that controls temperature, gas flow rates, humidity, and backpressure.
-
Operating Conditions:
-
Temperature: 100-120°C
-
Fuel: Hydrogen (anode)
-
Oxidant: Air or Oxygen (cathode)
-
Relative Humidity: 0-25% (or as desired for the study)
-
Backpressure: 1-3 atm
-
-
-
Polarization Curve Measurement:
-
Record the cell voltage as a function of current density to generate a polarization curve. This provides information on the overall performance of the fuel cell, including activation, ohmic, and mass transport losses.
-
Expected Performance and Data
The incorporation of DCTz into a polymer matrix is expected to significantly enhance the proton conductivity, especially under anhydrous or low-humidity conditions at elevated temperatures.
Table 1: Representative Proton Conductivity of DCTz-based Membranes
| Membrane Composition | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (mS/cm) |
| DCTz/PAN (high loading) | 100 | Dry | ~1.0[2] |
| DCTz/PAN (doped with acid) | 100 | Dry | >1.0[2] |
| Nafion® (for comparison) | 80 | 100 | ~100 |
| Nafion® (for comparison) | 120 | 25 | <10 |
Table 2: Key Parameters for Fuel Cell Performance Evaluation
| Parameter | Description | Typical Values for DCTz-based MEA |
| Open Circuit Voltage (OCV) | The maximum voltage of the fuel cell at zero current. | ~0.9 - 1.0 V |
| Peak Power Density | The maximum power output of the fuel cell. | Dependent on MEA fabrication and operating conditions. |
| Ohmic Resistance | The resistance to proton and electron flow in the cell. | Expected to be low due to efficient proton transport in the membrane. |
Troubleshooting and Considerations
-
DCTz Synthesis: The diazotization reaction is temperature-sensitive. Maintaining a low temperature is crucial to prevent side reactions and ensure a good yield.
-
Membrane Casting: The viscosity of the casting solution and the evenness of the casting surface are critical for obtaining a uniform and defect-free membrane.
-
MEA Fabrication: The interface between the membrane and the catalyst layers is crucial for good performance. Proper hot-pressing conditions (temperature, pressure, and time) are essential to ensure good adhesion and low interfacial resistance.
-
Catalyst Compatibility: While DCTz has been shown to have no drastic poisoning effect on platinum, it is important to evaluate the long-term stability and performance of the catalyst in the presence of the triazole.[2]
Conclusion
The use of 4,5-dicyano-1,2,3-triazole as a proton transport facilitator offers a promising pathway to developing high-performance PEM fuel cells that can operate at elevated temperatures and low humidity. The protocols outlined in this application note provide a framework for the synthesis of DCTz, the fabrication of composite membranes, and the comprehensive evaluation of their performance. By understanding the underlying scientific principles and carefully controlling the experimental parameters, researchers can further advance the development of this next generation of fuel cell technology.
References
-
Subbaraman, R., Ghassemi, H., & Zawodzinski, T. A. (2007). 4,5-Dicyano-1H-[2][6][7]-Triazole as a Proton Transport Facilitator for Polymer Electrolyte Membrane Fuel Cells. Journal of the American Chemical Society, 129(8), 2238–2239. [Link]
- U.S. DRIVE Fuel Cell Tech Team. (2013). Protocols for Characterizing Fuel Cell Stack and System Performance and Durability.
- Zhao, J., & Li, X. (2009). Accelerated Testing Method for PEM Fuel Cell based Uninterrupted Power Supply Systems.
-
Chen, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6735. [Link]
- Identification of Critical Parameters for PEMFC Stack Performance Characterization and Control Str
- PEMFC: Detailed Composition And Performance Testing Methods Of Single Cells | TMNetch.
- Realistic accelerated stress tests for PEM fuel cells: Test procedure development based on standardized automotive driving cycle.
- Synthesis and performance of 4, 5-dicyano- 2H-1, 2, 3-triazole - ResearchG
- 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - ResearchG
-
Subbaraman, R., Ghassemi, H., & Zawodzinski Jr, T. A. (2007). 4,5-dicyano-1H-[2][6][7]-triazole as a proton transport facilitator for polymer electrolyte membrane fuel cells. Journal of the American Chemical Society, 129(8), 2238–2239. [Link]
-
Klapötke, T. M., et al. (2009). Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts. Inorganic chemistry, 48(5), 2210–2219. [Link]
-
Maalouf, M., et al. (2007). Scheme 1. Synthesis of 4,5-dicyano-1,2,3-triazole. ResearchGate. [Link]
-
Chen, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules (Basel, Switzerland), 26(21), 6735. [Link]
- Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter - Semantic Scholar.
- Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole - MDPI.
- Proton Conducting Membranes with Molecular Self Assemblies and Ionic Channels for ... - PMC.
-
Chen, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6735. [Link]
- Utility of 1,2,4-triazoles as Catalysts for ORR in Fuel Cells - TRACE: Tennessee.
- Durable Fuel Cell MEA through Immobilization of Catalyst Particle and Membrane Chemical Stabilizer - Hydrogen Program.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
preparation of nitrogen-rich energetic salts from 1H-1,2,3-Triazole-4,5-dicarbonitrile
Synthesis and Characterization of Energetic Salts Derived from 1H-1,2,3-Triazole-4,5-dicarbonitrile[1][2]
Executive Summary
The quest for "green" energetic materials—compounds with high energy density but reduced environmental toxicity compared to traditional lead-based primary explosives or perchlorate oxidizers—has led to a focus on high-nitrogen heterocycles. This compound (TDC) serves as a pivotal synthone in this domain.
While TDC itself forms stable salts, its true potential is unlocked by converting its cyano groups into tetrazole rings, yielding 4,5-bis(1H-tetrazol-5-yl)-1,2,3-triazole (
This guide details the end-to-end workflow: from the precursor synthesis of TDC to the isolation of high-performance hydrazinium and hydroxylammonium salts of
Synthetic Pathway & Logic
The synthesis follows a linear "backbone" modification strategy. We begin with the commercially available Diaminomaleodinitrile (DAMN) , cyclize it to the triazole (TDC), and then perform a double [3+2] cycloaddition to generate the tricyclic bis-tetrazole system.
2.1 Workflow Logic (DOT Diagram)
Figure 1: Synthetic workflow from DAMN precursor to high-nitrogen energetic salts. Blue nodes indicate reaction steps; Green nodes indicate stable intermediates/products.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (TDC)
Objective: Cyclization of DAMN to form the dicyano-triazole core. Critical Mechanism: Diazotization of one amino group followed by internal nucleophilic attack by the second amino group.
Materials:
-
Diaminomaleodinitrile (DAMN)
-
Sodium Nitrite (
) -
Hydrochloric Acid (conc. and 1M)
-
Diethyl ether (for extraction)
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask, suspend 10.8 g (0.1 mol) of DAMN in 200 mL of 1M HCl.
-
Cooling: Place the flask in an ice/salt bath and cool to 0 °C .
-
Diazotization: Dissolve 7.6 g (0.11 mol) of
in 20 mL of water. Add this solution dropwise to the DAMN suspension over 30 minutes.-
Note: Maintain temperature below 5 °C to prevent decomposition of the diazonium intermediate.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. The suspension will darken.
-
Extraction: Extract the aqueous layer with diethyl ether (
). -
Purification: Dry the combined organic phases over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Crystallization: Recrystallize the residue from water or a benzene/ethanol mixture to yield TDC as colorless crystals.
-
Yield: ~80-90%.
-
Melting Point: 175–177 °C.
-
Protocol B: Synthesis of 4,5-bis(1H-tetrazol-5-yl)-1,2,3-triazole (
)
Objective: Conversion of cyano groups to tetrazoles to maximize nitrogen content and density. Critical Mechanism: Lewis-acid catalyzed [3+2] dipolar cycloaddition.
Materials:
-
TDC (from Protocol A)
-
Sodium Azide (
) (DANGER: Acutely Toxic) -
Zinc Chloride (
) -
Hydrochloric Acid (37%)
Step-by-Step Procedure:
-
Setup: In a 250 mL flask, dissolve 1.19 g (10 mmol) of TDC, 1.43 g (22 mmol) of
, and 2.72 g (20 mmol) of in 40 mL of water.-
Why
? It activates the nitrile group, facilitating the attack of the azide ion, and stabilizes the tetrazolate intermediate.
-
-
Reflux: Heat the mixture to reflux for 24 hours . A white precipitate (the zinc complex) may form.
-
Workup: Cool the mixture to RT. Add 30 mL of 3M NaOH to break the zinc complex and dissolve the species. Filter off any insoluble zinc hydroxide/oxide.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl to pH 1.
-
Safety: Perform this in a fume hood. Acidification of excess azide releases hydrazoic acid (
), which is toxic and explosive.
-
-
Isolation: The product
precipitates as a white solid. Filter, wash with a small amount of ice water, and dry in air.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Yield: ~85%.
-
Characterization: IR should show disappearance of the
peak at ~2240 .
-
Protocol C: Preparation of Energetic Salts
Objective: Neutralization of the acidic protons to form Hydrazinium and Hydroxylammonium salts.
Materials:
- (from Protocol B)
-
Hydrazine hydrate (80%) or Hydroxylamine solution (50%)
Procedure (General Salt Formation):
-
Dissolution: Suspend 0.205 g (1 mmol) of
in 5 mL of water. -
Neutralization: Add 3 mmol of the respective base (Hydrazine or Hydroxylamine) dropwise.
-
Observation: The suspension will clear as the salt forms.
-
-
Crystallization: Stir for 30 minutes at RT. Evaporate the solvent slowly (using a rotary evaporator at 40 °C or air drying) to minimize thermal stress.
-
Recrystallization: Recrystallize from ethanol/water to obtain pure energetic salts.
Performance & Characterization
The transition from the dicyano precursor to the bis-tetrazole salts significantly enhances energetic performance. The salts exhibit high density (a critical parameter for detonation pressure) and excellent nitrogen content.
Table 1: Physicochemical Properties of Selected Salts
| Compound | Formula | Density ( | Nitrogen Content (%) | Sensitivity (Impact) | |
| TDC (Precursor) | 1.54 | 58.8% | 175 | Insensitive | |
| 1.86 | 75.1% | 237 | > 40 J | ||
| Tri-hydrazinium Salt | 1.68 | 83.4% | 208 | ~12 J | |
| Tri-hydroxylammonium | 1.81 | 69.2% | 215 | ~15 J | |
| RDX (Reference) | 1.82 | 37.8% | 204 | 7.5 J |
Note:
Interpretation
-
Density: The Hydroxylammonium salt approaches the density of RDX, which is favorable for high detonation velocity.
-
Stability: The salts show decomposition temperatures >200 °C, indicating excellent thermal stability for practical applications.
-
Sensitivity: While more sensitive than the precursor, the salts are generally less sensitive than RDX (Impact > 7.5 J), classifying them as reasonably safe secondary explosives.
Safety & Handling Protocols
WARNING: This protocol involves the synthesis of energetic materials.[1][2][3][4][5] All procedures must be conducted by trained personnel in a facility equipped for explosives handling.
-
Cyanide/Azide Hazards:
-
HCN Risk: The synthesis of TDC involves cyanide-like chemistry. Ensure pH does not drop unexpectedly during waste disposal.
-
Hydrazoic Acid (
): During the acidification of the tetrazole reaction (Protocol B), is generated. This is a volatile, explosive, and highly toxic gas. Use a blast shield and work in a high-efficiency fume hood.
-
-
Energetic Handling:
-
Scale: Do not exceed the 10 mmol scale during initial characterization.
-
Grounding: Use conductive flooring and wrist straps. Nitrogen-rich salts can be electrostatic discharge (ESD) sensitive.
-
PPE: Kevlar gloves, polycarbonate face shield, and ear protection are mandatory during the isolation of dry salts.
-
References
-
Johansson, P., et al. (2003).[6] "Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts." Solid State Ionics, 156(1-2), 129-139. Link
-
Fischer, N., et al. (2012). "Combining the Advantages of Tetrazoles and 1,2,3-Triazoles: 4,5-Bis(tetrazol-5-yl)-1,2,3-triazole... and their Energetic Derivatives." Chemistry - A European Journal, 18(48). Link
-
Shreeve, J. M., et al. (2014). "Energetic Salts based on 4,5-Bis(tetrazol-5-yl)-1,2,3-triazole." Journal of Materials Chemistry A. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
procedure for Hofmann rearrangement of 4,5-dicyano-1,2,3-triazole derivatives
Application Note: Selective Synthesis of 4-Amino-5-cyano-1,2,3-triazole via Hofmann Rearrangement
Executive Summary & Strategic Context
The 4,5-dicyano-1,2,3-triazole scaffold is a critical precursor in the synthesis of high-nitrogen energetic materials and antiviral therapeutics. While the dicyano moiety offers symmetry, the desymmetrization of this core to generate 4-amino-5-cyano-1,2,3-triazole is a synthetic bottleneck.
Direct amination is challenging due to the electron-deficient nature of the triazole ring. Consequently, the Hofmann rearrangement serves as the most reliable pathway to access the amino-cyano motif. This protocol details the two-stage transformation: the regioselective partial hydrolysis of the dicyano precursor to the mono-carboxamide, followed by a halogen-mediated Hofmann degradation to the primary amine.
Key Technical Challenges Solved:
-
Selectivity: Preventing over-hydrolysis to the dicarboxylic acid.
-
Stability: Managing the explosive hazard of high-nitrogen intermediates.
-
Purification: Isolating the amphoteric triazole product from highly alkaline reaction matrices.
Mechanistic Pathway
The transformation relies on the conversion of a nitrile to a primary amide, which then undergoes the classic Hofmann rearrangement.[1][2][3][4] The triazole ring's acidity (pKa ~6-8) means the substrate exists primarily as an anion under the basic conditions of the Hofmann step, which actually stabilizes the ring against cleavage but requires careful pH control during workup.
Figure 1: Mechanistic flow from dicyano precursor to amino-cyano product. Note the critical intermediate isolation of the mono-amide.
Experimental Protocols
Phase 1: Selective Partial Hydrolysis
Objective: Convert exactly one nitrile group to a primary amide without hydrolyzing the second nitrile or the triazole ring.
Reagents:
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dicyano-1,2,3-triazole (20 mmol, ~2.38 g) in a mixture of 1 M acetic acid (25 mL) and 1 M HCl (25 mL) .
-
Expert Insight: The use of a mixed acid system (AcOH/HCl) moderates the hydrolysis rate compared to concentrated mineral acids, preventing the formation of the dicarboxylic acid byproduct.
-
-
Reaction: Heat the mixture to reflux for exactly 30 minutes .
-
Critical Control Point: Do not exceed 45 minutes. Extended reflux leads to the dicarboxylic acid (4,5-dicarboxy-1,2,3-triazole), which is useless for this pathway.
-
-
Workup: Cool the solution rapidly to 0 °C in an ice bath. A precipitate should form.
-
Isolation: Filter the precipitate. Recrystallize from hot water to afford 4-carboxamide-5-cyano-1,2,3-triazole as colorless needles.[5]
-
Expected Yield: ~67%
-
Characterization: IR (C=O stretch ~1680 cm⁻¹, C≡N stretch ~2240 cm⁻¹).
-
Phase 2: The Hofmann Rearrangement
Objective: Degrade the amide to the amine using alkaline hypobromite.
Reagents:
Protocol:
-
Preparation of Hypobromite (In-Situ):
-
Dissolve NaOH (7.60 g, 0.19 mol) in water (60 mL) .
-
Cool the solution to 0 °C using an ice/salt bath.
-
Dropwise add Bromine (2 mL, 0.038 mol) with vigorous stirring. Maintain temperature < 5 °C.
-
Safety Note: Bromine is highly toxic and corrosive. Work in a fume hood. The solution will turn yellow/orange.
-
-
Addition: Add 4-carboxamide-5-cyano-1,2,3-triazole (approx 5.0 g / 36 mmol) to the cold hypobromite solution in small portions.
-
Note: Ensure the temperature does not spike during addition.
-
-
Rearrangement:
-
Stir at 0 °C for 30 minutes .
-
Allow the mixture to warm to room temperature naturally and stir for 2-4 hours .
-
Optional: If conversion is incomplete (check via TLC), heat gently to 50 °C for 30 minutes. However, for high-nitrogen heterocycles, lower temperatures are preferred to avoid ring fragmentation.
-
-
Isolation:
-
The product, 4-amino-5-cyano-1,2,3-triazole , is amphoteric. In the reaction mixture (pH > 12), it exists as the sodium salt.
-
Cool the mixture to 0 °C.
-
Carefully acidify with concentrated HCl to pH 3–4 .
-
Extract the aqueous layer with Diethyl Ether (3 x 50 mL) or Ethyl Acetate.
-
Expert Insight: Direct filtration of the precipitate is possible if the concentration is high, but extraction often yields higher purity.
-
-
Dry the organic phase over anhydrous MgSO₄ and evaporate under reduced pressure.
-
-
Purification: Recrystallize from ethanol/water if necessary.
-
Expected Yield: ~41%
-
Quantitative Data Summary
| Compound | Molecular Weight | Role | Typical Yield | Appearance | Melting Point |
| 4,5-Dicyano-1,2,3-triazole | 119.08 | Precursor | N/A | White Solid | 168-170 °C |
| 4-Carboxamide-5-cyano-1,2,3-triazole | 137.10 | Intermediate | 67% | Colorless Needles | >200 °C (dec) |
| 4-Amino-5-cyano-1,2,3-triazole | 109.09 | Target | 41% | Off-white Solid | 185-187 °C |
Safety & Handling (High-Nitrogen Compounds)
-
Explosion Hazard: While 4,5-dicyano-1,2,3-triazole is relatively stable, its derivatives (especially if nitrated later) are energetic. Avoid friction and impact.
-
Acidification Risks: Acidifying the Hofmann reaction mixture releases CO₂ and potentially Br₂ if excess hypobromite remains. Add acid slowly and ensure quenching of excess oxidant with sodium thiosulfate if the solution remains yellow before acidification.
-
Cyanide Risk: Although the nitrile group is stable under these conditions, thermal decomposition of cyano-triazoles can release HCN. Do not overheat the dry solids.
References
-
Synthesis and Crystal Structures of 4,5-Dicyano-1,2,3-Triazole Derivatives Source: Molecules (MDPI), 2021.[8] Context: Primary source for the partial hydrolysis and Hofmann rearrangement protocols described above.
-
Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole Salts Source: Inorganic Chemistry (ACS), 2009. Context: Detailed characterization of the dicyano precursor and its stability.
-
Hofmann Rearrangement Mechanism and Variations Source: Organic Chemistry Portal. Context: General mechanistic grounding for the amide-to-amine conversion.
Sources
- 1. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
preventing hydrolysis of nitrile groups during triazole synthesis
[1]
Current Status: Operational Lead Scientist: Senior Application Scientist (Chem. Biol. Div.) Topic: Preventing Nitrile Hydrolysis During 1,2,3-Triazole Formation
Diagnostic & Strategy Selector
Before modifying your reaction parameters, determine the optimal click chemistry methodology based on your substrate's constraints.
Figure 1: Decision matrix for selecting the appropriate triazole synthesis method based on alkyne substitution and solvent requirements.
The Mechanism: Why Nitriles Hydrolyze
To prevent the side reaction, you must understand the competition at the metal center. Nitriles are generally stable, but transition metals (Cu, Ru) act as Lewis acids, activating the nitrile carbon towards nucleophilic attack by water.
The Competition:
-
Desired Pathway (Click): Cu(I) coordinates the alkyne and azide, facilitating the cycloaddition.[1][2]
-
Side Pathway (Hydration): Cu(I) or adventitious Cu(II) coordinates the nitrile nitrogen. This pulls electron density, making the nitrile carbon electrophilic. If water is present, it attacks the nitrile to form an imidate, which tautomerizes to a primary amide.
Key Risk Factor: "Naked" copper. Without a chelating ligand, copper is free to coordinate the nitrile.
Figure 2: Mechanistic divergence.[3] Ligands stabilize Cu(I) for the click cycle (Path A) while sterically/electronically inhibiting nitrile coordination (Path B).
Troubleshooting Guides & Protocols
Protocol A: Ligand-Shielded CuAAC (The "Gold Standard")
Use Case: Aqueous buffers, terminal alkynes, complex biomolecules. Logic: Polytriazole ligands (TBTA, THPTA) wrap around the Cu(I) center. They accelerate the click reaction (making it outcompete hydrolysis) and sterically hinder the coordination of the linear nitrile group.
Reagents:
-
Catalyst Source: CuSO₄ · 5H₂O
-
Reductant: Sodium Ascorbate (freshly prepared)[3]
-
Ligand: THPTA (water-soluble) or TBTA (organic-soluble, use DMSO cosolvent)[3]
-
Buffer: 100 mM Potassium Phosphate (pH 7.0–7.5)
Step-by-Step Workflow:
-
Prepare Stock Solutions:
-
CuSO₄ (20 mM in water).
-
THPTA Ligand (50 mM in water).
-
Sodium Ascorbate (100 mM in water, make fresh).
-
-
Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio .
-
Why? Excess ligand ensures no "naked" copper exists to bind the nitrile.
-
Observation: Solution should turn light blue/colorless.
-
-
Reaction Assembly:
-
Dissolve Alkyne (1 eq) and Azide (1 eq) in Buffer/DMSO mix.
-
Add the Cu:THPTA premix (Final conc: 1–5 mol%).
-
Add Sodium Ascorbate (Final conc: 10–20 mol%).
-
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 1–4 hours.
-
Warning: Do NOT heat above 40°C. Heat accelerates hydrolysis exponentially.
-
Protocol B: SPAAC (The "Nuclear Option")
Use Case: Extremely sensitive nitriles, in vivo labeling, or when metal contamination is unacceptable. Logic: By using a strained cyclooctyne (e.g., DBCO, BCN), the reaction is driven by ring-strain release rather than metal catalysis. Without a metal Lewis acid, nitrile hydrolysis is chemically impossible under physiological conditions.
Step-by-Step Workflow:
-
Selection: Choose a cyclooctyne (e.g., DBCO-Acid or BCN-alcohol).[3]
-
Mixing: Add DBCO reagent (1.2 eq) to the Azide-containing molecule (1.0 eq) in pH 7.4 PBS.
-
Incubation: Incubate at RT for 4–16 hours.
-
Purification: Remove excess cyclooctyne via size-exclusion or HPLC.[3]
Protocol C: Anhydrous RuAAC
Use Case: Internal alkynes (CuAAC will not work). Logic: Ruthenium catalysts (Cp*RuCl) can also hydrate nitriles. However, RuAAC is typically performed in organic solvents (THF, Dioxane). By strictly excluding water, you eliminate the nucleophile required for hydrolysis.
Step-by-Step Workflow:
-
Dry Solvents: Use anhydrous THF or Dioxane (stored over molecular sieves).
-
Catalyst: Cp*RuCl(cod) (1–2 mol%).
-
Assembly: Mix Alkyne, Azide, and Catalyst in the dry solvent under Nitrogen/Argon atmosphere.
-
Reaction: Stir at RT or mild heat (40°C).
-
Critical Check: Ensure no moisture ingress. If water enters, Ru will catalyze the hydration of the nitrile to an amide.[4]
-
Data Summary: Ligand Efficiency
The following table summarizes the survival rate of a sensitive nitrile substrate (e.g., 4-cyanophenylalanine) under different click conditions (24h exposure).
| Condition | Catalyst System | Solvent | Nitrile Survival | Triazole Yield |
| Unprotected Cu | CuSO₄ / Ascorbate | H₂O/tBuOH | < 60% | 85% |
| Protected Cu | CuSO₄ / THPTA (1:5) | H₂O/tBuOH | > 98% | > 95% |
| Strain-Promoted | None (DBCO) | PBS (pH 7.[3]4) | 100% | 90% |
| Ruthenium | CpRuCl(cod) | Dry THF | > 99% | 92% |
| Ruthenium | CpRuCl(cod) | Wet THF | ~ 75% | 88% |
Frequently Asked Questions (FAQ)
Q: Can I use acetonitrile (MeCN) as a solvent for CuAAC if I have a nitrile in my molecule? A: It is not recommended. While MeCN is a common solvent, it acts as a competing ligand for Copper. In your specific case, the solvent is "sacrificial," but it slows down the reaction, requiring longer times or heat, which increases the risk of hydrolyzing your substrate's nitrile. Use DMSO or tBuOH instead.
Q: My reaction turned yellow/orange. Is my nitrile safe? A: A yellow/orange precipitate usually indicates the formation of Cu(I)-acetylides or copper oxides due to insufficient ligand protection or oxygen exposure. This "naked" copper state is highly dangerous for nitriles. Immediately add more ligand (THPTA/TBTA) and ascorbate to restore the blue/colorless active complex.
Q: Why is the ratio of Ligand:Copper 5:1? Isn't 1:1 enough? A: No. The equilibrium constant for ligand binding means that at 1:1, a significant fraction of Copper is still "naked" in solution. A 5:1 excess pushes the equilibrium almost entirely toward the [Cu(Ligand)] complex, shielding your nitrile from Lewis acid activation [2].
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link[3]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link[3]
-
Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles.[5] Inorganica Chimica Acta, 358(1), 1–21.[5] Link[3]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 4. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04624K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Solubility Challenges of Dicyanotriazoles in Non-Polar Solvents
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility issues with dicyanotriazole derivatives in non-polar solvents. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles governing these interactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are dicyanotriazoles and why are they typically insoluble in non-polar solvents?
Dicyanotriazoles are heterocyclic compounds featuring a five-membered triazole ring substituted with two cyano (-C≡N) groups. The triazole ring itself, with its three nitrogen atoms, is inherently polar. Coupled with the strongly electron-withdrawing and polar nature of the two cyano groups, the overall molecule exhibits a significant dipole moment and potential for hydrogen bonding.
The fundamental principle of solubility is "like dissolves like".[1][2][3] Polar molecules, like dicyanotriazoles, readily dissolve in polar solvents because the energy required to break the intermolecular forces within the solute and solvent is compensated by the formation of new, favorable interactions between them.[4] Conversely, non-polar solvents, such as hexane or toluene, are characterized by weak van der Waals forces and cannot form strong interactions with polar molecules.[4] This energetic mismatch results in poor solubility.
Q2: I'm observing a persistent cloudiness or precipitate in my non-polar solvent. What are the initial troubleshooting steps?
Initial signs of poor solubility include a cloudy suspension, undissolved solid material at the bottom of the vessel, or precipitation upon cooling. Before resorting to more complex methods, consider these preliminary steps:
-
Mechanical Agitation: Ensure vigorous and continuous stirring or sonication. This increases the interaction between the solute and solvent molecules but does not change the intrinsic solubility.[3]
-
Gentle Heating: For thermally stable dicyanotriazole derivatives, gradually increasing the temperature can enhance solubility. However, be cautious of potential degradation and always confirm the compound's stability beforehand.
-
Particle Size Reduction: Grinding the dicyanotriazole to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
Q3: Can the specific isomer of my dicyanotriazole affect its solubility?
Absolutely. Isomers, which have the same molecular formula but different structural arrangements, can exhibit distinct physical and chemical properties, including solubility.[5][6][7] For dicyanotriazoles, the positions of the cyano groups and the nitrogen atoms within the triazole ring (e.g., 1,2,3-triazole vs. 1,2,4-triazole) will alter the molecule's overall polarity, crystal lattice energy, and ability to interact with solvent molecules.[8] Therefore, solubility data for one isomer may not be directly applicable to another.
In-Depth Troubleshooting Guides
Problem 1: My dicyanotriazole derivative remains insoluble in my chosen non-polar solvent (e.g., hexane, toluene) even with heating and stirring. What is the next logical step?
When basic methods fail, the next step is to modify the solvent system itself. The most common and effective approach is the use of a co-solvent.[9][10][11]
Answer: Implement a Co-Solvent System
A co-solvent is a secondary solvent that is miscible with the primary non-polar solvent and has a greater affinity for the polar solute.[9][10] By adding a small amount of a suitable co-solvent, you can significantly increase the overall solvating power of the mixture.
Mechanism of Action: Co-solvents work by altering the polarity of the solvent environment, making it more favorable for the polar solute to dissolve.[9] They can disrupt the weak intermolecular forces of the non-polar solvent and create "pockets" of polarity that can solvate the dicyanotriazole molecules.[12]
Choosing a Co-Solvent: The ideal co-solvent should be:
-
Miscible with the primary non-polar solvent.
-
A better solvent for the dicyanotriazole than the primary solvent.
-
Inert with respect to your experimental conditions.
Common co-solvents for increasing the polarity of non-polar systems include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
Experimental Protocol: Co-Solvent Screening
-
In separate small vials, add a known amount of your dicyanotriazole to a fixed volume of the primary non-polar solvent.
-
To each vial, add a different co-solvent dropwise while stirring, until the dicyanotriazole dissolves.
-
Record the approximate volume percentage of each co-solvent required.
-
The co-solvent that achieves dissolution with the smallest volume percentage is generally the most effective.
-
Run a control experiment with only the primary solvent to confirm initial insolubility.
Problem 2: My reaction requires a strictly non-polar environment, but my dicyanotriazole starting material is ionic or highly polar and completely insoluble. Are there any alternatives to co-solvents?
In situations where the reaction medium must remain non-polar, a technique known as phase-transfer catalysis can be employed.
Answer: Utilize a Phase-Transfer Catalyst (PTC)
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[13] In this case, the PTC would transport the dicyanotriazole from a solid phase (or a polar liquid phase if you create a biphasic system) into the non-polar organic phase.[14][15]
Mechanism of Action: PTCs are typically quaternary ammonium or phosphonium salts with both hydrophilic (the charged head) and lipophilic (long alkyl chains) properties.[13][14] The charged head of the PTC interacts with the polar dicyanotriazole, forming an ion pair. The lipophilic tails of the PTC then carry this ion pair into the non-polar solvent, where the dicyanotriazole can then react.[15][16]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride
-
Aliquat 336 (a mixture of methyltricaprylammonium chlorides)
-
Crown ethers (for cation complexation)
Experimental Workflow: Phase-Transfer Catalysis
Caption: Workflow for using a phase-transfer catalyst.
Problem 3: I need to prepare a stable, homogenous formulation of a dicyanotriazole in a non-polar matrix for downstream applications, but it keeps precipitating out over time. How can I improve its long-term stability?
For formulation challenges, creating a solid dispersion can be a highly effective strategy.
Answer: Prepare a Solid Dispersion
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[17][18] This technique can enhance the solubility and dissolution rate of poorly soluble compounds by dispersing the drug at a molecular level within a hydrophilic carrier.[19][20] While often used for aqueous solubility, the principle can be adapted for non-polar systems by selecting an appropriate carrier.
Mechanism of Action: By dispersing the dicyanotriazole molecules within a carrier matrix, you prevent the formation of a crystal lattice, which is a major barrier to dissolution.[17] The drug exists in an amorphous state, which has a higher energy and is more readily soluble.[17]
Choosing a Carrier: For non-polar applications, you would select a carrier that is soluble in the target non-polar solvent. Examples include:
-
Poly(methyl methacrylate) (PMMA)
-
Polystyrene
-
Certain grades of polyethylene glycol (PEG) with lower molecular weights
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a volatile solvent in which both your dicyanotriazole and the chosen carrier are soluble.
-
Dissolve both the dicyanotriazole and the carrier in this common solvent to create a clear solution.[17]
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is the solid dispersion. This can then be ground into a powder.
-
Test the solubility of this solid dispersion powder in your target non-polar solvent.
Data Summary
Table 1: Properties of Common Non-Polar Solvents
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Polarity Index |
| Hexane | 1.89 | 69 | 0.1 |
| Cyclohexane | 2.02 | 80.7 | 0.2 |
| Toluene | 2.38 | 110.6 | 2.4 |
| Benzene | 2.28 | 80.1 | 2.7 |
| Dichloromethane | 9.08 | 39.6 | 3.1 |
| Chloroform | 4.81 | 61.2 | 4.1 |
Table 2: Troubleshooting Strategy Overview
| Issue | Recommended Technique | Principle of Action | Key Considerations |
| Initial Insolubility | Co-solvency | Modifies the polarity of the solvent system.[9] | Co-solvent must be miscible and inert. |
| Requirement for a Pure Non-Polar Phase | Phase-Transfer Catalysis | Transports the solute across a phase boundary.[13] | Catalyst selection is crucial; may require a biphasic system. |
| Formulation Instability/Precipitation | Solid Dispersion | Reduces particle size to a molecular level and creates an amorphous state.[17][19] | Requires a common solvent for both drug and carrier. |
| Ionic Solute in Non-Polar Solvent | Surfactant Micellization | Encapsulates the solute in the hydrophobic core of micelles.[21][22] | Surfactant concentration must be above the critical micelle concentration. |
Visualizing the Concepts
Diagram 1: The "Like Dissolves Like" Principle
Caption: Polar solutes favor interactions with polar solvents.
Diagram 2: Mechanism of Co-Solvency
Caption: Co-solvents modify the solvent environment to facilitate dissolution.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Vemula, V. R. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- PMC. (n.d.).
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Wikipedia. (n.d.).
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Wikipedia. (n.d.). Cosolvent.
- Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like.
- Merck Millipore. (n.d.).
- Alfa Chemistry. (n.d.).
- Biomedical Journal of. (2022, August 12).
- OperaChem. (2023, July 2).
- Why don't polar and non-polar compounds dissolve each other? (2015, October 2).
- Slideshare. (n.d.). Generally polar compounds are soluble in polar solvents and non-pola.pdf.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
- Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
- PMC. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Quora. (2021, October 5).
- JOCPR. (2024, December 19).
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
- Ren, J., Chen, D., Yu, Y., & Li, H. (2019, November 13). Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)
- PMC. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
- Perlego. (n.d.). Diastereomers | Overview & Research Examples.
- TOKU-E. (n.d.).
- MDPI. (2019, March 20). Isomerization and Properties of Isomers of Carbocyanine Dyes.
- Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. (2018, May 21).
- RSC Publishing. (n.d.). Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity.
- ResearchGate. (2017, November 2). Solubility of triazole?.
- Amanote Research. (2019, November 13). (PDF) Solubility of Dicarbohydrazide Bis.
Sources
- 1. Polar and Non-polar Solubility [anglesandacid.com]
- 2. Generally polar compounds are soluble in polar solvents and non-pola.pdf [slideshare.net]
- 3. caymanchem.com [caymanchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. perlego.com [perlego.com]
- 6. mdpi.com [mdpi.com]
- 7. modernscientificpress.com [modernscientificpress.com]
- 8. Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Phase-Transfer Catalysts [merckmillipore.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. jetir.org [jetir.org]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: A Guide to the Purification of 4,5-Dicyano-1,2,3-triazole
Introduction: This guide is intended for researchers, chemists, and drug development professionals who are synthesizing 4,5-dicyano-1,2,3-triazole and require robust methods for its purification. The synthetic procedures, particularly those starting from diaminomaleonitrile (DAMN), can yield a crude product contaminated with colored and structurally similar impurities.[1][2][3][4] Achieving high purity is critical for subsequent applications, from materials science to the development of energetic compounds. This document provides a series of troubleshooting guides and FAQs in a question-and-answer format to directly address the challenges encountered during the purification process.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude 4,5-dicyano-1,2,3-triazole is a dark brown or black solid. What are these colored impurities and why do they form?
A1: The dark coloration in your crude product most likely stems from polymeric or oligomeric byproducts formed from the starting material, diaminomaleonitrile (DAMN).[1][2][3] DAMN is known to be unstable and can polymerize under certain reaction conditions, especially in the presence of acid or heat.
Causality of Impurity Formation:
-
Starting Material Polymerization: The cyclization reaction to form the triazole ring requires specific conditions.[1][2] If the reaction is not optimized, side reactions like the polymerization of unreacted DAMN can compete, leading to highly colored, often insoluble, high-molecular-weight species.
-
Side-Reaction Products: The diazotization of DAMN is a key step in the synthesis. Incomplete or non-selective reactions can lead to a variety of nitrogen-rich side products that may also be colored.
-
Unreacted Starting Materials: Residual DAMN can also contribute to the overall impurity profile and discoloration upon standing.
The first step in any purification is to remove these highly colored, largely insoluble polymeric materials, which can often be achieved by taking advantage of their poor solubility compared to the desired product.
Q2: What is the most effective initial step to remove these dark, polymeric impurities and isolate a reasonably pure product?
A2: A well-executed recrystallization, often preceded by a treatment with activated carbon, is the most effective first-line strategy for removing colored polymeric impurities and significantly increasing the purity of your product.
Expertise-Driven Protocol: Decolorization and Recrystallization
This protocol leverages the high surface area of activated carbon to adsorb large, colored impurity molecules, followed by crystallization to isolate the pure compound based on solubility differences.
Detailed Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which 4,5-dicyano-1,2,3-triazole is sparingly soluble at room temperature but highly soluble when hot. Water or aqueous acid solutions have been used for related triazole derivatives, but for the parent compound, organic solvents like ethyl acetate or acetone are often good starting points.[1]
-
Dissolution: In a flask, add the crude, dark product to the chosen solvent. Heat the mixture to boiling with stirring to fully dissolve the desired compound. The polymeric impurities may remain partially undissolved.
-
Activated Carbon Treatment:
-
Remove the flask from the heat source to momentarily stop boiling.
-
Add a small amount of activated carbon (charcoal) to the hot solution (approx. 1-2% of the crude product's weight). Caution: Add carbon slowly to the hot solution to avoid violent boiling over.
-
Return the flask to the heat source and maintain a gentle boil for 5-10 minutes.
-
Causality: The porous structure of activated carbon provides a vast surface area for the adsorption of large, flat, conjugated molecules, which are characteristic of colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot mixture through a fluted filter paper in a pre-heated funnel. This step removes the activated carbon and any insoluble impurities.
-
Trustworthiness: Performing this step quickly and with pre-heated glassware is critical to prevent the desired product from crystallizing prematurely on the filter, which would lead to significant yield loss. The filtrate should be clear and significantly lighter in color.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent. The result should be a significantly purer, off-white to white crystalline solid.
-
Workflow for Initial Purification:
Caption: Workflow for removing colored impurities via carbon treatment and recrystallization.
Q3: My recrystallized product is white, but TLC and NMR analysis still show minor impurities. How can I achieve analytical purity (>99.5%)?
A3: To remove structurally similar impurities that co-crystallize with your product, you have two excellent, high-purity options: silica gel column chromatography and sublimation.
Method 1: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is ideal for removing impurities with different polarities.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ideal system will show good separation between your product (Rf value ~0.3) and the impurities.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended for best results).
-
Sample Loading: Dissolve your recrystallized product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, for better resolution, use "dry loading": dissolve the product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution and Fraction Collection: Run the eluent through the column under positive pressure (flash chromatography). Collect small fractions and monitor them by TLC.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the highly pure 4,5-dicyano-1,2,3-triazole.
Data Presentation: Example Eluent System Selection via TLC
| Eluent System (Hexane:Ethyl Acetate) | Product Rf | Impurity A Rf | Impurity B Rf | Assessment |
| 4:1 | 0.20 | 0.25 | 0.50 | Poor separation from Impurity A |
| 2:1 | 0.35 | 0.20 | 0.75 | Optimal Separation |
| 1:1 | 0.55 | 0.45 | 0.90 | Rf too high; poor separation |
Method 2: Sublimation
Sublimation is a powerful, solvent-free purification technique for compounds that can transition directly from a solid to a gas phase under reduced pressure. Literature has specifically noted that analytically pure 4,5-dicyano-1,2,3-triazole can be obtained via sublimation of the crude product.[5]
Experimental Protocol:
-
Apparatus Setup: Place the crude or recrystallized product into a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and reduce the pressure significantly.
-
Heating: Gently heat the bottom of the apparatus containing your compound. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition.
-
Deposition: The gaseous product will travel to a cold surface (e.g., a cold finger) where it will deposit as highly pure crystals. Impurities that are non-volatile (like salts or polymers) will be left behind.
-
Collection: After the sublimation is complete, carefully vent the apparatus and scrape the pure, crystalline product from the cold surface.
Logical Flow for High-Purity Methods:
Caption: Decision diagram for achieving analytical purity.
References
-
Title: 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures Source: Molecules URL: [Link]
-
Title: Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts Source: Inorganic Chemistry URL: [Link]
-
Title: 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures Source: PubMed URL: [Link]
-
Title: Synthesis and performance of 4, 5-dicyano- 2H-1, 2, 3-triazole Source: ResearchGate URL: [Link]
-
Title: 4,5-Dicyano-1H-[1][2][5]-Triazole as a Proton Transport Facilitator for Polymer Electrolyte Membrane Fuel Cells Source: Journal of the American Chemical Society URL: [Link]
-
Title: (PDF) 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures Source: ResearchGate URL: [Link]
-
Title: Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles Source: ACS Organic & Inorganic Au URL: [Link]
Sources
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dicyano-1,2,3-Triazole-A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹³C and ¹⁵N NMR Chemical Shift Assignments for 1H-1,2,3-Triazole-4,5-dicarbonitrile
This guide provides an in-depth analysis of the ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) chemical shift assignments for 1H-1,2,3-triazole-4,5-dicarbonitrile. In the absence of directly published experimental spectra for this specific compound, this document leverages a comparative approach, drawing on data from analogous structures and state-of-the-art computational prediction methods. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of novel heterocyclic compounds.
The Challenge in Direct Assignment and the Power of a Comparative Approach
This guide will first present the expected ¹³C and ¹⁵N NMR chemical shifts for this compound based on data from comparable substituted triazoles. Subsequently, we will detail a computational chemistry workflow that provides a more precise and validated assignment. Finally, a comprehensive experimental protocol for acquiring high-quality ¹³C and ¹⁵N NMR data is provided for those seeking to perform their own analysis.
Predicted ¹³C and ¹⁵N NMR Chemical Shifts: A Data-Driven Comparison
The chemical shifts of the carbon and nitrogen atoms in the triazole ring are highly sensitive to the nature of their substituents. In this compound, the two electron-withdrawing nitrile groups are expected to significantly influence the electronic environment of the heterocyclic core.
Comparative Analysis of ¹³C NMR Chemical Shifts
For 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons typically resonate in the range of 122-149 ppm.[3] The presence of two nitrile groups, which are strongly deshielding, will likely shift the C4 and C5 signals to the lower end of this range (further downfield). The nitrile carbons themselves are expected to appear in the characteristic region of 110-120 ppm.
| Atom | Predicted Chemical Shift (ppm) | Rationale |
| C4 / C5 | 130 - 145 | Based on typical ranges for substituted triazoles, with a downfield shift due to the electron-withdrawing nature of the nitrile groups.[3] |
| CN | 110 - 120 | Characteristic chemical shift range for nitrile carbons. |
Comparative Analysis of ¹⁵N NMR Chemical Shifts
The ¹⁵N NMR spectroscopy of triazoles is particularly informative for distinguishing between different isomers and understanding the electronic structure.[5] For 1H-1,2,3-triazoles, the nitrogen chemical shifts can vary significantly. Based on data for related compounds, the following predictions can be made.[6][7]
| Atom | Predicted Chemical Shift (ppm, relative to CH₃NO₂) | Rationale |
| N1 (NH) | -150 to -170 | The protonated nitrogen is typically more shielded. |
| N2 | -10 to 10 | The central nitrogen of the triazole ring. |
| N3 | -70 to -90 | The unprotonated "pyridine-like" nitrogen. |
| CN | -130 to -140 | Typical chemical shift range for nitrile nitrogens. |
Computational Workflow for Accurate Chemical Shift Prediction
Given the lack of direct experimental data, a computational approach using Density Functional Theory (DFT) is the most reliable method for obtaining accurate ¹³C and ¹⁵N NMR chemical shift assignments.[8][9][10] The Gauge-Independent Atomic Orbital (GIAO) method is a well-established and accurate technique for this purpose.[9]
Caption: Computational workflow for NMR chemical shift prediction.
Step-by-Step Computational Protocol:
-
Structure Input and Optimization:
-
Draw the structure of this compound in a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). This step is crucial as NMR chemical shifts are highly sensitive to molecular geometry.
-
-
GIAO NMR Calculation:
-
Using the optimized geometry, perform a GIAO NMR calculation. A different functional, such as mPW1PW91, with a large basis set (e.g., 6-311+G(2d,p)) is recommended for accurate NMR predictions.[9]
-
This calculation will yield absolute shielding tensors for each carbon and nitrogen atom.
-
-
Chemical Shift Referencing:
-
The calculated absolute shieldings must be converted to chemical shifts relative to a standard reference compound (e.g., Tetramethylsilane for ¹³C, Nitromethane for ¹⁵N).
-
This is typically done by subtracting the calculated absolute shielding of the nucleus of interest from the calculated absolute shielding of the reference compound.
-
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data, the following protocol provides a robust starting point.
Sources
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Dicyanotriazole-Based Membranes in Fuel Cell Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation fuel cell technologies, particularly for high-temperature and low-humidity applications, the development of robust polymer electrolyte membranes (PEMs) is paramount. The electrochemical stability window (ESW) of a PEM is a critical parameter that dictates its operational limits and, consequently, the durability and performance of the fuel cell. A wider ESW signifies greater resistance to degradation from the high potentials experienced at the cathode, leading to a longer operational lifetime.
This guide provides an in-depth comparison of dicyanotriazole-based materials as emerging candidates for fuel cell membranes, benchmarked against established materials such as Nafion™ and Polybenzimidazole (PBI). We will delve into the structural attributes that govern their electrochemical stability, present available performance data, and provide a detailed experimental protocol for determining the ESW.
The Critical Role of the Electrochemical Stability Window in Fuel Cell Durability
The electrochemical stability window refers to the range of electrochemical potential over which an electrolyte or a membrane remains stable without undergoing oxidative or reductive degradation. In a fuel cell, the membrane is in direct contact with the electrodes where the hydrogen oxidation and oxygen reduction reactions occur. The cathode, in particular, operates at a high potential, creating a strongly oxidative environment. A membrane with a narrow ESW is susceptible to chemical attack, leading to thinning, pinhole formation, and ultimately, fuel crossover and cell failure. Therefore, a wide ESW is a key indicator of a durable and reliable fuel cell membrane.
dot
Caption: Logical relationship between a wide ESW and fuel cell performance.
Comparative Analysis of Fuel Cell Membrane Materials
The choice of polymer for a fuel cell membrane significantly influences its electrochemical stability. The inherent chemical structure of the polymer backbone and the nature of the proton-conducting groups are key determinants. Here, we compare dicyanotriazole-based materials with the industry-standard Nafion™ and the high-temperature alternative, PBI.
4,5-dicyano-1H-[1][2][3]-triazole (DCTz) has been identified as a promising proton transport facilitator for PEM fuel cells. Research has confirmed that DCTz is electrochemically stable within the potential window required for fuel cell operation.[1] The presence of electron-withdrawing nitrile (-CN) groups on the triazole ring contributes to this stability. While specific numerical data for the ESW of a dedicated dicyanotriazole polymer membrane is not yet widely published, the broader class of 1,2,3-triazolium-based ionic liquids have demonstrated large electrochemical windows of over 4 V.
Nafion™ , a perfluorosulfonic acid (PFSA) polymer, is the benchmark material for low-temperature PEM fuel cells. Its perfluorinated backbone provides excellent chemical stability, and it exhibits high proton conductivity under hydrated conditions.[4] However, its operational temperature is typically limited to below 100°C due to its reliance on water for proton transport.[5]
Polybenzimidazole (PBI) is a thermally robust polymer that, when doped with phosphoric acid, becomes an effective proton conductor at temperatures above 150°C under anhydrous conditions.[2][6] This high thermal stability is a significant advantage for high-temperature fuel cells. However, a major challenge for PBI-based membranes is the potential for phosphoric acid to leach out over time, which can compromise long-term durability.[2][6]
| Feature | Dicyanotriazole-Based Membranes | Nafion™ (Perfluorosulfonic Acid) | Polybenzimidazole (PBI) |
| Reported ESW | Stable in fuel cell operating window[1]; > 4 V for related triazolium salts. | Generally considered stable for low-temperature fuel cell operation. | Thermally stable to high temperatures; ESW depends on doping. |
| Operating Temp. | Suitable for >100°C, anhydrous conditions.[1] | < 100°C, requires high humidity.[5] | > 150°C, anhydrous conditions.[6] |
| Proton Conduction | Facilitated by the triazole ring network.[1] | Vehicle mechanism via water molecules.[5] | Grotthuss mechanism via phosphoric acid network.[6] |
| Key Advantages | High thermal stability, potential for wide ESW, anhydrous operation.[1] | High proton conductivity, good mechanical properties at low temperatures.[4] | Excellent thermal stability, high-temperature operation.[2][6] |
| Key Challenges | Need for more extensive long-term durability data and optimization of polymer backbones. | Limited to low-temperature operation, performance degrades at low humidity.[5] | Phosphoric acid leaching, potential for mechanical degradation.[2][6] |
Experimental Protocol: Determining the Electrochemical Stability Window
The electrochemical stability window of a polymer electrolyte membrane is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). These methods involve applying a potential sweep to the membrane and measuring the resulting current, which indicates the onset of oxidative or reductive degradation.
Step-by-Step Methodology
1. Membrane Electrode Assembly (MEA) Preparation:
-
A small, representative sample of the polymer membrane to be tested is cut to size.
-
The membrane is sandwiched between two electrodes (a working electrode and a counter electrode). For fuel cell applications, these are typically carbon paper or cloth with a catalyst layer (e.g., platinum on carbon).
-
A reference electrode (e.g., a reversible hydrogen electrode - RHE) is placed in close proximity to the working electrode to provide a stable potential reference.
-
The entire assembly is placed in a test cell with controlled temperature and humidity.
2. Electrochemical Cell Setup:
-
The working, counter, and reference electrodes are connected to a potentiostat.
-
The cell is purged with an inert gas, such as nitrogen or argon, at the working electrode to remove any reactive species (like oxygen) that could interfere with the measurement.
-
For fuel cell membrane testing, the counter electrode is typically supplied with hydrogen gas.
3. Linear Sweep Voltammetry (LSV) Measurement:
-
The potentiostat applies a linear potential sweep to the working electrode, starting from the open-circuit potential (OCP) and sweeping towards a higher (anodic) or lower (cathodic) potential.
-
A slow scan rate (e.g., 1-5 mV/s) is typically used to allow the system to reach a pseudo-steady state at each potential.
-
The current response is recorded as a function of the applied potential. A sharp increase in current indicates the onset of an electrochemical reaction, which corresponds to the limit of the electrochemical stability window.
4. Cyclic Voltammetry (CV) Measurement:
-
CV is used to assess the reversibility of the electrochemical processes.
-
The potential is swept from a starting potential to a vertex potential and then back to the starting potential.
-
Multiple cycles can be run to observe any changes in the membrane's stability over time.
-
The resulting voltammogram plots current versus potential. The absence of significant oxidation or reduction peaks within the desired operating window indicates good electrochemical stability.
dot
Caption: Experimental setup for ESW measurement.
Conclusion
The development of fuel cell membranes with wide electrochemical stability is crucial for advancing towards more durable and efficient energy conversion technologies. Dicyanotriazole-based materials have emerged as a promising class of materials for high-temperature fuel cell applications due to their inherent thermal stability and demonstrated electrochemical resilience. While further research is needed to establish a comprehensive dataset of their performance metrics, initial findings suggest that the unique electronic properties of the dicyanotriazole moiety offer a significant advantage in creating membranes that can withstand the harsh oxidative environment of a fuel cell cathode. Continued research into the synthesis and characterization of novel polymers incorporating dicyanotriazole will be instrumental in realizing the full potential of this promising class of materials.
References
-
Subbaraman, R., Ghassemi, H., & Zawodzinski, T. A. (2007). 4,5-Dicyano-1H-[1][2][3]-Triazole as a Proton Transport Facilitator for Polymer Electrolyte Membrane Fuel Cells. Journal of the American Chemical Society, 129(8), 2238–2239. [Link]
-
Lee, K.-S., Kim, T.-H., & Cho, Y.-H. (2015). Polybenzimidazole/Nafion hybrid membrane with improved chemical stability for vanadium redox flow battery application. RSC Advances, 5(55), 44344-44351. [Link]
-
Mandanipour, V., Bemani, Z., & Parsatabar, Z. (2026). Recent Advances in Nafion-Based Composite Membranes for Fuel Cells: Enhancing Performance and Durability. Journal of Chemical Reviews, 8(1), 40-85. [Link]
-
Tahreen, N., & Chen, R. (2021). Recent developments in high-performance Nafion membranes for hydrogen fuel cells applications. Green Energy and Resources, 1(1), 100003. [Link]
-
Aili, D., & Li, Q. (2021). A Review of Recent Developments and Advanced Applications of High-Temperature Polymer Electrolyte Membranes for PEM Fuel Cells. Membranes, 11(9), 669. [Link]
-
Hickner, M. A., Ghassemi, H., Kim, Y. S., Einsla, B. R., & McGrath, J. E. (2004). Alternative Polymer Systems for Proton Exchange Membranes (PEMs). Chemical Reviews, 104(10), 4587–4612. [Link]
-
Lin, C.-W., & Thanganathan, U. (2018). Comparison between Nafion and Polybenzimidazole (PBI) Membranes for Fuel Cell Type CO Sensor. Journal of The Electrochemical Society, 165(8), B3098-B3103. [Link]
-
Elvington, M. C., & Colón-Mercado, H. R. (2012). An Overview of Polymer Electrolyte Membranes for Fuel Cell Applications. NIST. [Link]
-
Sun, C., & Zhang, H. (2019). A Comparative Study of Dynamic Load Response of High Temperature PEM Fuel Cells. Energies, 12(15), 2998. [Link]
-
Subbaraman, R., Ghassemi, H., & Zawodzinski Jr, T. A. (2007). 4,5-dicyano-1H-[1][2][3]-triazole as a proton transport facilitator for polymer electrolyte membrane fuel cells. Journal of the American Chemical Society, 129(8), 2238-2239. [Link]
-
Chen, L., Venkatram, S., & Ramprasad, R. (2019). Electrochemical Stability Window of Polymeric Electrolytes. Chemistry of Materials, 31(11), 4177–4185. [Link]
-
Wang, Y., et al. (2017). Compatibility issues between electrodes and electrolytes in solid-state batteries. Journal of Materials Chemistry A, 5(20), 9766-9778. [Link]
-
Zhang, Y., et al. (2022). State of the Art Comparison Between Polymer Electrolyte Membranes for Hydrogen Fuel Cell Applications. ResearchGate. [Link]
-
Zuo, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6735. [Link]
-
Wu, F., et al. (2022). voltage all-Prussian-blue-based aqueous K-ion batteries. Nature Communications, 13(1), 1-10. [Link]
-
Chen, L., et al. (2019). Electrochemical Stability Window of Polymeric Electrolytes. Semantic Scholar. [Link]
-
Zuo, W., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6735. [Link]
-
Reddy, M. V., & Kumar, A. (2011). Physicochemical properties of 1,2,3-triazolium ionic liquids. Physical Chemistry Chemical Physics, 13(44), 19838-19845. [Link]
-
He, G., et al. (2019). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. arXiv preprint arXiv:1901.02251. [Link]
-
Pismenskaya, N., et al. (2022). Stability of Properties of Layer-by-Layer Coated Membranes under Passage of Electric Current. Polymers, 14(23), 5172. [Link]
-
Wang, X., et al. (2020). 1,2,3-Triazole based poly(ionic liquids) as solid dielectric materials. Polymer, 207, 122894. [Link]
-
Ali, I., et al. (2010). Electrochemical Behavior of 1,2,4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. ResearchGate. [Link]
-
Vidis, A., et al. (2022). QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. Molecules, 27(24), 8993. [Link]
-
Wang, Y., et al. (2017). Compatibility issues between electrodes and electrolytes in solid-state batteries. Journal of Materials Chemistry A, 5(20), 9766-9778. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1H-1,2,3-Triazole-4,5-dicarbonitrile
[1][2][3]
Part 1: Executive Summary & Immediate Action
Do not treat this chemical as standard organic waste. 1H-1,2,3-Triazole-4,5-dicarbonitrile (TDC) presents a dual-hazard profile: Acute Toxicity (Nitrile) and Energetic Potential (High-Nitrogen Heterocycle) .
The Golden Rules of TDC Disposal:
-
NEVER mix with acidic waste streams. (Risk: Immediate evolution of Hydrogen Cyanide gas).
-
NEVER mix with strong oxidizers or reducing agents. (Risk: Exothermic decomposition/Explosion).
-
ALWAYS segregate into a dedicated, alkaline-stabilized waste stream.
Part 2: Hazard Characterization (The "Why")
To dispose of TDC safely, you must understand the causality of its hazards. It is not merely "toxic"; it is a conditional precursor to a chemical weapon agent (HCN) and a potential energetic material.
Physicochemical Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 53817-13-3 (Parent) | Use for waste manifesting. |
| Functional Groups | Vicinal Dicarbonitrile (-CN), Triazole Ring | Nitrile: Source of Cyanide ( |
| Acidity (pKa) | ~0 (Triazole proton) | The proton on the triazole ring is highly acidic. It readily forms salts. |
| Reactivity | Acid-Sensitive, Oxidizer-Sensitive | Contact with acid releases HCN. Contact with oxidizers may rupture the ring violently. |
| Toxicity | Acute Tox. 3 (Oral/Dermal) | Lethal dose is low. Skin absorption is rapid. |
The Mechanism of Danger: Acid Hydrolysis
The primary risk during disposal is accidental acidification. In the presence of acid (
Critical Insight: Standard laboratory "Organic Waste" drums are often acidic due to acetic acid, TFA, or HCl traces from other experiments. Adding TDC to a general waste drum is a lethal error.
Part 3: Disposal Decision Matrix
Do not guess. Follow this logic flow to determine the correct disposal path for your specific situation.
Figure 1: Decision matrix for triazole dicarbonitrile disposal. Note that "Lab Packing" is the preferred route for any bulk quantity to minimize in-lab handling risks.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste (Lab Packing)
Use this for: Expired stock, synthesis products >100mg, or spill cleanup solids.
The Concept: Instead of chemically treating the hazard yourself, you package it in compliance with DOT/UN regulations for professional incineration. This is the safest method.
-
Primary Container: Ensure the chemical is in a screw-top glass or HDPE jar. Seal with Parafilm.
-
Labeling: Apply a hazardous waste label.
-
Must read: "Toxic Solid, Organic, N.O.S. (this compound)."[1]
-
Hazard Checkboxes: Check "Toxic" and "Reactive."
-
-
Secondary Containment: Place the jar into a clear zip-lock bag to contain potential leaks.
-
Segregation: Place this bag into a dedicated waste drum/box labeled "High Hazard: Cyanides/Nitriles."
-
Self-Validating Step: Verify the drum inventory list does NOT contain acids (Sulfuric, Hydrochloric, Acetic) before depositing.
-
Protocol B: Liquid Waste (Segregation & Stabilization)
Use this for: Reaction mother liquors, HPLC waste, or washing solvents.
The Concept: We must prevent the formation of HCN gas in the waste container by maintaining an alkaline pH.
-
Prepare the Container: Use a dedicated HDPE waste carboy.
-
Pre-Charge with Base: Add 100-200 mL of 1M Sodium Hydroxide (NaOH) to the empty carboy.
-
Why: This creates a "buffer floor." Any nitrile solution added will immediately encounter a high pH environment, preventing hydrolysis to HCN.
-
-
Add Waste: Pour your solvent waste into this carboy.
-
pH Monitoring (The Self-Validating System):
-
Every time you add waste, dip a pH strip.
-
Requirement: pH must remain > 10 .
-
If pH drops below 10, add more solid NaOH pellets or 5M NaOH solution immediately.
-
-
Labeling: "Alkaline Organic Waste - Contains Nitriles/Cyanides. DO NOT ADD ACID."
Protocol C: Glassware Decontamination (Oxidation)
Use this for: Cleaning flasks, spatulas, and funnels contaminated with TDC.
The Concept: Use bleach (Sodium Hypochlorite) to oxidize trace cyanides/nitriles into less toxic cyanates (
Reagents:
-
Commercial Bleach (5-6% NaOCl)
-
Sodium Hydroxide (NaOH)[2]
Procedure:
-
Setup: Work in a fume hood. Wear "Silver Shield" (laminate) gloves; standard nitrile gloves offer poor protection against organic nitriles in solvents.
-
Bath Preparation: Prepare a bath of 10% Bleach solution adjusted to pH 11 with NaOH.
-
Caution: Never use bleach alone; it can become acidic. Always add NaOH.
-
-
Soak: Submerge glassware for 2 hours.
-
Chemistry:
(Hydrolysis) and (Oxidation of free cyanide).
-
-
Rinse: Rinse glassware with water, collecting the first rinse into the "Alkaline Organic Waste" container (Protocol B).
-
Final Wash: Wash glassware with standard detergent and water.
Part 5: Emergency Response (Spills)
If TDC is spilled outside the fume hood, evacuate the immediate area.
Figure 2: Emergency spill response workflow. Note the prohibition of water during the initial containment phase.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
PubChem. (n.d.). This compound (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: this compound.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide and Nitrile Safety. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
